Gadobenate dimeglumine

Descripción general

Descripción

El gadobenato de dimeglumina es un agente de contraste a base de gadolinio que se utiliza principalmente en la resonancia magnética (RM) y la angiografía por resonancia magnética (ARM). Este compuesto mejora la visibilidad de los vasos sanguíneos, los órganos y otros tejidos no óseos, lo que facilita el diagnóstico de ciertos trastornos del cerebro, la columna vertebral y otras áreas . Es particularmente útil para la obtención de imágenes del hígado debido a sus propiedades únicas .

Métodos De Preparación

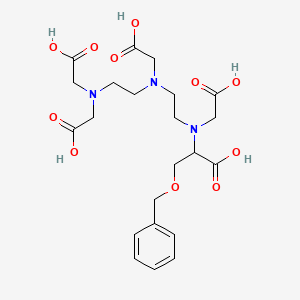

Rutas Sintéticas y Condiciones de Reacción: La preparación del gadobenato de dimeglumina implica la síntesis del ácido gadobénico, que luego se convierte en su forma de sal de dimeglumina. El proceso suele incluir los siguientes pasos:

Síntesis del Ácido Gadobénico: Esto implica la reacción del cloruro de gadolinio con un agente quelante derivado del ácido dietilentriaminopentaacético (DTPA).

Formación de Gadobenato de Dimeglumina: El ácido gadobénico luego se hace reaccionar con meglumina para formar gadobenato de dimeglumina.

Métodos de Producción Industrial: La producción industrial del gadobenato de dimeglumina sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para garantizar un alto rendimiento y pureza, con medidas estrictas de control de calidad implementadas. Se evita el uso de gases tóxicos y de alta presión, y los intermediarios se purifican mediante recristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones: El gadobenato de dimeglumina principalmente experimenta reacciones de complejación debido a su núcleo de gadolinio. Normalmente no participa en reacciones de oxidación, reducción o sustitución en condiciones normales.

Reactivos y Condiciones Comunes:

Agentes Quelantes: Se utilizan comúnmente los derivados del ácido dietilentriaminopentaacético (DTPA).

Solventes: Se utiliza agua y otros solventes polares para facilitar las reacciones.

Principales Productos: El producto principal es el gadobenato de dimeglumina, con alta pureza lograda mediante un control cuidadoso de las condiciones de reacción y los pasos de purificación .

Aplicaciones Científicas De Investigación

El gadobenato de dimeglumina tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como agente de contraste en diversas técnicas analíticas para mejorar la visibilidad de estructuras específicas.

Biología: Facilita el estudio de los procesos biológicos al proporcionar imágenes claras de tejidos y órganos.

Medicina: Se utiliza ampliamente en la RM y la ARM para diagnosticar afecciones como la aterosclerosis, los trastornos del cerebro y la columna vertebral, y las enfermedades hepáticas

Industria: Se emplea en el desarrollo de nuevas técnicas de imagen y agentes de contraste.

Mecanismo De Acción

El gadobenato de dimeglumina es un agente paramagnético que desarrolla un momento magnético cuando se coloca en un campo magnético. Este momento magnético mejora las tasas de relajación de los protones de agua en su vecindad, lo que lleva a una mayor intensidad de señal en las imágenes de RM . El compuesto es absorbido específicamente por los hepatocitos y se excreta a través del sistema biliar, lo que lo hace particularmente útil para la obtención de imágenes del hígado .

Compuestos Similares:

Gadopentetato de Dimeglumina: Otro agente de contraste a base de gadolinio con aplicaciones similares, pero con diferentes propiedades farmacocinéticas.

Ácido Gadoxético: Se utiliza para la obtención de imágenes del hígado, pero tiene diferentes vías de absorción y excreción.

Gadodiamida: Un agente de contraste lineal a base de gadolinio con diferentes propiedades de estabilidad y relajación

Singularidad: El gadobenato de dimeglumina es único debido a su débil unión a proteínas, lo que lleva a una mayor relajación y una calidad de imagen mejorada. Su absorción específica por los hepatocitos y su excreción a través del sistema biliar también lo diferencian de otros agentes de contraste a base de gadolinio .

Comparación Con Compuestos Similares

Gadopentetate Dimeglumine: Another gadolinium-based contrast agent with similar applications but different pharmacokinetic properties.

Gadoxetic Acid: Used for liver imaging but has different uptake and excretion pathways.

Gadodiamide: A linear gadolinium-based contrast agent with different stability and relaxivity properties

Uniqueness: Gadobenate dimeglumine is unique due to its weak protein binding, leading to increased relaxivity and enhanced imaging quality. Its specific uptake by hepatocytes and excretion through the biliary system also sets it apart from other gadolinium-based contrast agents .

Propiedades

IUPAC Name |

2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O11/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIYJWYTUDFZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869572 | |

| Record name | O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water, Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform | |

| Record name | GADOBENATE DIMEGLUMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 g/mL at 20 °C, pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ | |

| Record name | GADOBENATE DIMEGLUMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hygroscopic powder | |

CAS No. |

113786-33-7, 127000-20-8 | |

| Record name | BOPTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113786-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-N-{2-[{2-[bis(carboxymethyl)amino]ethyl}(carboxymethyl)amino]ethyl}-N-(carboxymethyl)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-5-8-11-tris (carboxymethyl)-1-phenyl-2-oxa-5,8,11-triaza-tridecen-13-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GADOBENATE DIMEGLUMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

124 °C | |

| Record name | GADOBENATE DIMEGLUMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

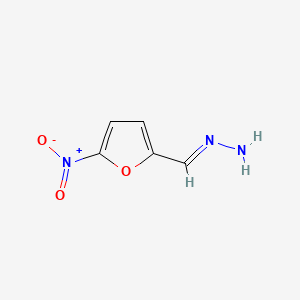

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

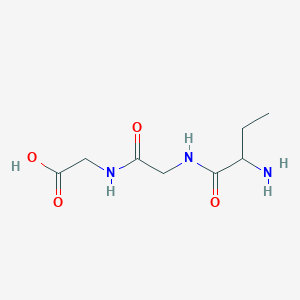

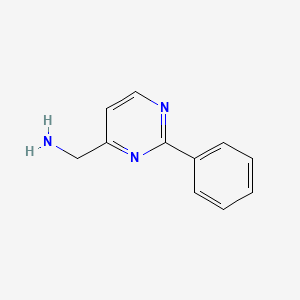

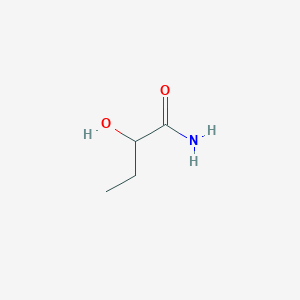

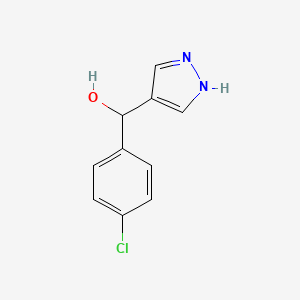

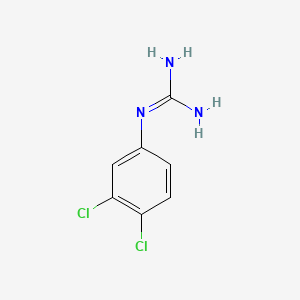

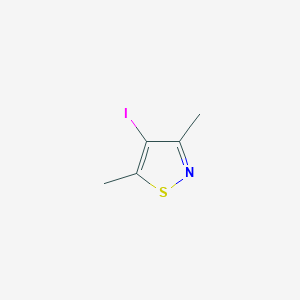

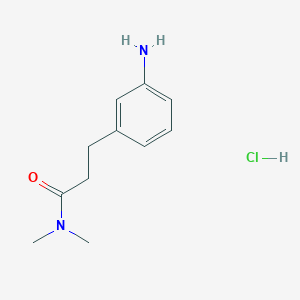

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3417692.png)

![[1,1'-Bi(cyclopentane)]-2-amine](/img/structure/B3417735.png)